S-Nitroso-N-acetyl-DL-penicillamine

概要

説明

「SNAP」という化合物は、スタンニルアミン・プロトコル試薬を指し、有機合成で使用される試薬の一種です。これらの試薬は、特にアルデヒドとケトンから飽和窒素複素環をワンステップで合成するのに役立ちます。 SNAP試薬の開発により、製薬やその他の化学産業においてこれらの重要な構成要素を合成するためのより効率的で汎用性の高い方法が提供されました .

準備方法

合成経路と反応条件

SNAP試薬は、スタンニルアミンを含む一連の反応によって合成されます。一般的な手順は、スタンニルアミンをアルデヒドまたはケトンと反応させてイミンを形成し、その後環化させて目的の窒素複素環を生成することです。 反応条件は通常、穏やかな温度とアセトニトリルまたはジクロロメタンなどの溶媒の使用を伴います .

工業生産方法

工業的には、SNAP試薬は、連続フロー化学を含むスケーラブルな方法を使用して生産されます。これにより、これらの試薬を高い収率と純度で効率的かつ大規模に生産できます。 連続フロー化学の使用はまた、有毒な副生成物の発生を最小限に抑え、潜在的に危険な試薬への依存を削減します .

化学反応の分析

反応の種類

SNAP試薬は、以下を含むさまざまな化学反応を起こします。

酸化: SNAP試薬は酸化されて、さまざまな窒素含有化合物を生成できます。

還元: SNAP試薬を含む還元反応は、アミンやその他の還元された窒素化合物を生成できます。

一般的な試薬と条件

SNAP試薬との反応で使用される一般的な試薬には、アルデヒド、ケトン、およびイリジウム光酸化触媒などのさまざまな触媒が含まれます。 反応条件は、通常、穏やかな温度とアセトニトリルまたはジクロロメタンなどの溶媒の使用を伴います .

主な生成物

SNAP試薬を含む反応から生成される主な生成物は、モルホリン、ピペラジン、チオモルホリン、オキサゼピン、ジアゼピンなどの飽和窒素複素環です .

科学研究への応用

SNAP試薬は、以下を含む幅広い科学研究への応用を持っています。

化学: SNAP試薬は、有機化学において重要な構成要素である複雑な窒素複素環の合成に使用されます。

生物学: これらの試薬は、製薬や農薬を含む生物活性化合物の合成に使用されます。

医学: SNAP試薬は、新しい薬物や治療薬の開発に使用されます。

科学的研究の応用

Cardiovascular Applications

SNAP has shown significant effects on cardiovascular health, particularly through its role as a vasodilator. Studies have demonstrated that SNAP can induce vasorelaxation in isolated coronary arteries, suggesting potential therapeutic benefits for conditions like hypertension and coronary artery disease.

Key Findings:

- Vasorelaxation: SNAP exhibited an IC50 of 113 nM for inducing relaxation in canine coronary arteries, indicating its potency as a vasodilator .

- Intracellular pH Modulation: Research indicated that SNAP influences intracellular pH in cardiomyocytes, which is crucial for maintaining cardiac function .

Antithrombotic Effects

SNAP has been investigated for its antithrombotic properties, particularly its ability to inhibit platelet aggregation and thrombin-induced clot formation.

Case Study Insights:

- SNAP inhibited the aggregation of thrombin-induced human platelets at concentrations ranging from 5 to 500 µM .

- The compound also decreased fibrin formation catalyzed by Factor XIII, suggesting a mechanism through S-nitrosylation of reactive cysteine residues .

Cancer Research

The compound has been explored in cancer therapies due to its ability to induce apoptosis in cancer cells and modulate tumor microenvironments.

Research Highlights:

- SNAP was found to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells by up to 60% at concentrations of 250 µM .

- Its role in enhancing the cytotoxic effects of chemotherapeutic agents is under investigation, with preliminary findings suggesting synergistic effects when combined with other NO donors .

Immunology and Inflammation

SNAP's immunomodulatory effects are significant, particularly in the context of inflammation and immune response regulation.

Observations:

- In studies involving murine macrophage cell lines, SNAP induced the expression of manganese superoxide dismutase (MnSOD), an important enzyme in oxidative stress responses .

- Its application in reducing inflammation-related pathways has been noted, making it a candidate for therapeutic strategies against inflammatory diseases .

Infectious Disease Research

SNAP has been utilized in research on infectious diseases, particularly concerning its effects on pathogens.

Findings:

- In vitro studies showed that SNAP could suppress the establishment of macroschizont-infected cell lines by Theileria parva, a parasite causing East Coast fever in cattle . This suggests potential applications in veterinary medicine and pathogen control.

Data Table: Summary of Applications

作用機序

SNAP試薬の作用機序には、アルデヒドまたはケトンからのイミンの形成、続いて環化して目的の窒素複素環を生成することが含まれます。反応はラジカル経路を介して進行し、光酸化触媒の使用によって促進されます。 これらの反応に関与する分子標的と経路には、炭素-窒素結合の活性化と新しい炭素-窒素結合の形成が含まれます .

類似化合物との比較

SNAP試薬は、アルデヒドとケトンから飽和窒素複素環をワンステップで合成できる点でユニークです。類似の化合物には以下が含まれます。

シリコンアミン・プロトコル(SLAP)試薬: これらの試薬は、類似の窒素複素環へのアクセスを提供しますが、スタンニルアミンの代わりにシリコンベースの試薬を使用します.

従来のクロスカップリング試薬: これらの試薬は、多くの場合、複数のステップと保護基の使用を必要とするため、SNAP試薬に比べて効率が低くなります.

生物活性

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitrosothiol compound that serves as a nitric oxide (NO) donor, playing a significant role in various biological processes. This article explores the biological activity of SNAP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

SNAP is known for its ability to release NO under physiological conditions, making it a valuable tool in pharmacological studies. Its properties include vasodilation, inhibition of platelet aggregation, and modulation of intracellular signaling pathways.

SNAP exerts its biological effects primarily through the release of NO, which activates several signaling pathways:

- Vasodilation : SNAP induces relaxation of vascular smooth muscle by increasing cGMP levels, leading to vasodilation. This effect is particularly pronounced in isolated coronary arteries and other vascular tissues .

- Inhibition of Lipoxygenase : SNAP acts as a competitive inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. It reduces dioxygenase activity and inhibits the formation of reactive oxygen species .

- Apoptosis Modulation : SNAP has been shown to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells via cGMP-dependent pathways .

Pharmacological Effects

The pharmacological effects of SNAP have been studied across various models. Key findings include:

- Vasorelaxation : SNAP has demonstrated vasorelaxant effects in isolated canine coronary arteries with an IC50 value of 113 nM . This effect is attributed to NO-mediated mechanisms.

- Inhibition of Platelet Aggregation : At concentrations ranging from 5 to 500 μM, SNAP inhibited thrombin-induced aggregation of human platelets, showcasing its potential as an antithrombotic agent .

- Cell Viability : Under hypoxic conditions, SNAP significantly reduced cell viability in cultured endothelial cells, indicating its dual role in promoting apoptosis at high concentrations .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of SNAP:

- Cardiac Function Studies : A study investigated the effects of NO donors on intracellular pH regulation in isolated rat ventricular myocytes. SNAP was compared with other NO donors and showed significant changes in pH levels at specific concentrations .

- Cytotoxicity Under Hypoxia : Research indicated that enhanced release of NO from SNAP under hypoxic conditions increased cytotoxicity, suggesting a complex interaction between NO signaling and cellular stress responses .

- Ion Channel Inhibition : Recent findings demonstrated that SNAP inhibits basolateral chloride channels through a cGMP/PKG signaling pathway. This effect was dose-dependent and highlights the compound's role in ion transport regulation .

Comparative Analysis with Other Nitric Oxide Donors

| Compound | Vasodilatory Effect | IC50 (nM) | Half-Life (h) | Mechanism of Action |

|---|---|---|---|---|

| This compound (SNAP) | Yes | 113 | ~6 | cGMP pathway activation |

| Spermine NONOate | Yes | Not specified | ~0.65 | cGMP pathway activation |

| PAPA NONOate | Yes | Not specified | ~0.25 | cGMP pathway activation |

特性

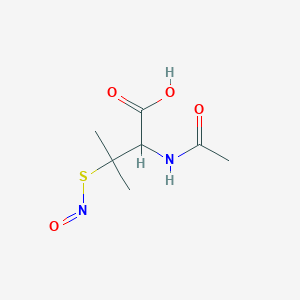

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

A: The stability of SNAP is influenced by various factors, including light, temperature, and pH. Research has shown that SNAP can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle SNAP in dark conditions. SNAP is often formulated in solutions for research purposes, and its stability in these formulations can vary.

ANone: SNAP itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. SNAP is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of SNAP. These studies can provide insights into the molecular interactions of SNAP, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

A: The structure of SNAP can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

A: SNAP's stability is a key consideration for its use. Strategies to enhance SNAP stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

ANone: Researchers and institutions handling SNAP should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

ANone: While SNAP's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence SNAP's absorption, distribution, metabolism, and excretion (ADME).

A: SNAP has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

A: Resistance to SNAP, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

A: The safety profile of SNAP should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on SNAP's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。